molecular formula C16H18N2 B3267217 2-(4-Phenylpiperidin-4-yl)pyridine CAS No. 444992-90-9

2-(4-Phenylpiperidin-4-yl)pyridine

Cat. No.: B3267217
CAS No.: 444992-90-9
M. Wt: 238.33 g/mol
InChI Key: HFUHAVVTMPPABR-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperidin-4-yl)pyridine is a chemical compound with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol. It is a derivative of piperidine and pyridine, two important heterocyclic compounds widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine typically involves the reaction of 4-phenylpiperidine with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 4-phenylpiperidine with a halogenated pyridine . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine compounds .

Scientific Research Applications

2-(4-Phenylpiperidin-4-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine widely used in organic synthesis and medicinal chemistry.

    Pyridine: A basic heterocyclic organic compound with a nitrogen atom, used as a precursor to agrochemicals and pharmaceuticals.

    4-Phenylpiperidine: A derivative of piperidine with a phenyl group, used in the synthesis of various pharmaceuticals.

Uniqueness

2-(4-Phenylpiperidin-4-yl)pyridine is unique due to its combined structural features of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-(4-phenylpiperidin-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)16(9-12-17-13-10-16)15-8-4-5-11-18-15/h1-8,11,17H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUHAVVTMPPABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Phenylpiperidin-4-yl)pyridine
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2-(4-Phenylpiperidin-4-yl)pyridine
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Reactant of Route 4
2-(4-Phenylpiperidin-4-yl)pyridine
Reactant of Route 5
2-(4-Phenylpiperidin-4-yl)pyridine
Reactant of Route 6
2-(4-Phenylpiperidin-4-yl)pyridine

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